molecular formula C9H7N3O B12512923 2-Cyano-3-pyridin-3-ylprop-2-enamide

2-Cyano-3-pyridin-3-ylprop-2-enamide

Cat. No.: B12512923
M. Wt: 173.17 g/mol
InChI Key: HBHVANPHMSEPFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-3-pyridin-3-ylprop-2-enamide is a nitrile-containing enamide derivative characterized by a conjugated α,β-unsaturated carbonyl system. Its structure features:

  • An amide group, which enhances solubility in polar solvents and influences metabolic stability.

Properties

Molecular Formula

C9H7N3O

Molecular Weight

173.17 g/mol

IUPAC Name

2-cyano-3-pyridin-3-ylprop-2-enamide

InChI

InChI=1S/C9H7N3O/c10-5-8(9(11)13)4-7-2-1-3-12-6-7/h1-4,6H,(H2,11,13)

InChI Key

HBHVANPHMSEPFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C=C(C#N)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-pyridin-3-ylprop-2-enamide typically involves the reaction of pyridine derivatives with cyanoacetic acid or its esters under specific conditions. One common method includes the condensation of 3-pyridinecarboxaldehyde with cyanoacetamide in the presence of a base such as piperidine. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-pyridin-3-ylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-Cyano-3-pyridin-3-ylprop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antiproliferative effects.

    Medicine: Explored for its potential as a drug candidate, particularly in anticancer research.

    Industry: Utilized in the development of new materials and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Cyano-3-pyridin-3-ylprop-2-enamide involves its interaction with specific molecular targets. In biological systems, it has been shown to inhibit certain enzymes and interfere with cellular pathways, leading to its antiproliferative effects. The compound’s ability to form complexes with metal ions also plays a role in its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-cyano-3-pyridin-3-ylprop-2-enamide with analogous compounds, focusing on structural variations, synthetic accessibility, and functional implications.

Substituent-Driven Comparisons
Compound Name Key Substituents Functional Group Differences Pharmacological Relevance (If Reported)
This compound Pyridin-3-yl, amide Reference compound Kinase inhibition (theoretical)
2-Cyano-3-phenylprop-2-enethioamide Phenyl, thioamide Thioamide vs. amide Anticancer screening (in vitro)
2-Cyano-3-phenyl-5-(trifluoromethyl)pyridine Phenyl, trifluoromethyl, pyridine Nitrile position, CF₃ group Agrochemical intermediate
2-Amino-4-(2-chloro-5-substituted phenyl)pyridine Chloro, substituted phenyl Amino vs. cyano group Antiviral activity (reported)

Key Observations :

  • Thioamide vs.
  • Pyridine vs. Phenyl : The pyridin-3-yl group in the target compound may improve water solubility compared to phenyl analogs, though this is offset by reduced steric bulk .
  • Trifluoromethyl Substitution: The CF₃ group in 2-cyano-3-phenyl-5-(trifluoromethyl)pyridine enhances electron-withdrawing effects, which could stabilize intermediates in nucleophilic substitution reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.